molecular formula C21H22ClN3O5 B297554 N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(2-chlorophenoxy)acetamide

N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(2-chlorophenoxy)acetamide

Numéro de catalogue: B297554
Poids moléculaire: 431.9 g/mol
Clé InChI: ZJSDFURGQGMUHX-WYMPLXKRSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-{2-[4-(allyloxy)-3-methoxybenzylidene]hydrazino}-2-oxoethyl)-2-(2-chlorophenoxy)acetamide, commonly known as AM-251, is a synthetic cannabinoid receptor antagonist. It was first synthesized and characterized in 1999 by Alexandros Makriyannis and his team at Northeastern University. Since then, AM-251 has been extensively studied for its potential applications in scientific research.

Mécanisme D'action

As a CB1 receptor antagonist, AM-251 binds to the receptor and prevents the activation of downstream signaling pathways. This results in a decrease in the effects of endocannabinoids, such as anandamide and 2-arachidonoylglycerol, which normally bind to and activate the CB1 receptor.
Biochemical and Physiological Effects
AM-251 has been shown to have a variety of biochemical and physiological effects in both in vitro and in vivo studies. For example, it has been shown to inhibit the release of dopamine in the nucleus accumbens, a brain region involved in reward and addiction. It has also been shown to reduce the analgesic effects of endocannabinoids in animal models of pain.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of using AM-251 in lab experiments is that it allows researchers to selectively block the CB1 receptor without affecting other receptors or signaling pathways. This can help to elucidate the specific role of the endocannabinoid system in various physiological processes. However, one limitation of using AM-251 is that it is not a completely selective antagonist, and may also interact with other receptors or signaling pathways at higher concentrations.

Orientations Futures

There are many potential future directions for research involving AM-251. Some possible areas of interest include:
- Investigating the role of the endocannabinoid system in various disease states, such as chronic pain, addiction, and neurodegenerative disorders.
- Developing more selective and potent CB1 receptor antagonists to improve the specificity and efficacy of experiments.
- Exploring the potential therapeutic applications of CB1 receptor antagonists in various diseases and conditions.
- Investigating the effects of long-term CB1 receptor blockade on physiological processes and potential side effects.
Conclusion
In conclusion, AM-251 is a synthetic cannabinoid receptor antagonist that has been extensively studied for its potential applications in scientific research. It acts as a competitive antagonist of the CB1 receptor, and has a variety of biochemical and physiological effects. While it has some limitations, it is a valuable tool for studying the endocannabinoid system and has many potential future directions for research.

Méthodes De Synthèse

AM-251 is synthesized through a multistep process starting from commercially available starting materials. The synthesis involves the condensation of 4-(allyloxy)-3-methoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with 2-bromoacetyl chloride to form the desired product.

Applications De Recherche Scientifique

AM-251 has been widely used in scientific research as a tool to study the endocannabinoid system. The endocannabinoid system is a complex signaling pathway that plays a crucial role in various physiological processes, including pain sensation, appetite, mood, and memory. AM-251 acts as a competitive antagonist of the CB1 receptor, which is one of the two main cannabinoid receptors in the body.

Propriétés

Formule moléculaire

C21H22ClN3O5

Poids moléculaire

431.9 g/mol

Nom IUPAC

2-[[2-(2-chlorophenoxy)acetyl]amino]-N-[(E)-(3-methoxy-4-prop-2-enoxyphenyl)methylideneamino]acetamide

InChI

InChI=1S/C21H22ClN3O5/c1-3-10-29-18-9-8-15(11-19(18)28-2)12-24-25-20(26)13-23-21(27)14-30-17-7-5-4-6-16(17)22/h3-9,11-12H,1,10,13-14H2,2H3,(H,23,27)(H,25,26)/b24-12+

Clé InChI

ZJSDFURGQGMUHX-WYMPLXKRSA-N

SMILES isomérique

COC1=C(C=CC(=C1)/C=N/NC(=O)CNC(=O)COC2=CC=CC=C2Cl)OCC=C

SMILES

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)COC2=CC=CC=C2Cl)OCC=C

SMILES canonique

COC1=C(C=CC(=C1)C=NNC(=O)CNC(=O)COC2=CC=CC=C2Cl)OCC=C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.